molecular formula C5H7N3O2 B8129909 4-Hydroxy-pyrazole-1-carboxylic acid methylamide

4-Hydroxy-pyrazole-1-carboxylic acid methylamide

Cat. No.: B8129909
M. Wt: 141.13 g/mol
InChI Key: GCWGGXANWDCGLG-UHFFFAOYSA-N
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Description

4-Hydroxy-pyrazole-1-carboxylic acid methylamide is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-pyrazole-1-carboxylic acid methylamide typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the use of formylpyrrolidine as a Lewis base catalyst, which facilitates the amidation and esterification processes . The reaction conditions often involve the use of trichlorotriazine as a cost-efficient reagent for OH-group activation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthesis process, as demonstrated by the use of formylpyrrolidine and trichlorotriazine, suggests that it can be produced in significant quantities with high yields and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-pyrazole-1-carboxylic acid methylamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-pyrazole-1-carboxylic acid methylamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-pyrazole-1-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate enzyme activity, protein-protein interactions, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylpyrazole: Similar in structure but with a methyl group at the 3-position.

    4-Hydroxy-1-methylpyrazole: Similar in structure but with a methyl group at the 1-position.

    4-Hydroxy-5-methylpyrazole: Similar in structure but with a methyl group at the 5-position.

Uniqueness

4-Hydroxy-pyrazole-1-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-N-methylpyrazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-6-5(10)8-3-4(9)2-7-8/h2-3,9H,1H3,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWGGXANWDCGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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